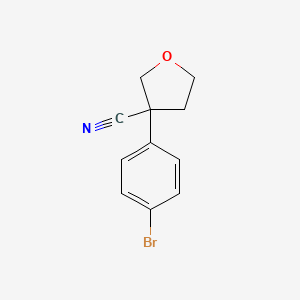

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

Description

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-(4-bromophenyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C11H10BrNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 |

InChI Key |

PMJHKEFOYTXRNF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C#N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS: 1211594-42-1) is a highly versatile, stereochemically rich intermediate utilized in the synthesis of neuroactive compounds and advanced pharmaceutical therapeutics. Characterized by a saturated five-membered oxacycle (tetrahydrofuran) and a quaternary stereocenter at the C3 position, this molecule serves as a "privileged scaffold" in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a field-proven, self-validating synthetic methodology, and outlines its downstream derivatization potential.

Physicochemical & Structural Profiling

Molecular Architecture and Stereocenter Dynamics

The molecular formula of the compound is C₁₁H₁₀BrNO (MW: 252.11 g/mol ). The core architecture features a tetrahydrofuran (THF) ring substituted at the C3 position with both a 4-bromophenyl group and a cyano (-CN) group. Because C3 is bonded to four distinct groups (C2, C4, 4-bromophenyl, and cyano), it is a chiral center, meaning the compound exists as a pair of enantiomers unless stereospecifically resolved.

Conformational Analysis

Unlike planar aromatic systems, the THF ring is highly flexible, rapidly interconverting between envelope (E) and twist (T) conformations to alleviate torsional strain.

-

Steric Causality: At the C3 quaternary stereocenter, the bulky 4-bromophenyl group exerts significant steric demand. To minimize 1,3-diaxial-like steric clashes with the protons at C5, the 4-bromophenyl group preferentially adopts a pseudo-equatorial orientation.

-

Electronic & Spatial Accommodation: The cyano group, being linear (sp-hybridized) and sterically compact, is forced into the pseudo-axial position. The strong electron-withdrawing nature of the cyano group (-I effect) additionally polarizes the adjacent C2 and C4 protons, shifting their NMR signals downfield.

Similar conformational behaviors are observed in related des-cyano analogs, such as 3-(4-bromophenyl)tetrahydrofuran.

Synthetic Methodologies & Workflow

Retrosynthetic Strategy

The construction of the C3 quaternary center is best achieved via sequential alkylations of 2-(4-bromophenyl)acetonitrile . The logic dictates a two-phase assembly:

-

C-C Bond Formation: Alkylation with a bifunctional ethyl halide to extend the aliphatic chain.

-

Hydroxymethylation & Ring Closure: Introduction of the oxygen atom via formaldehyde, followed by an intramolecular Williamson-type ether synthesis to close the THF ring. This cascade approach is well-documented for assembling complex THF derivatives[1].

Retrosynthetic and forward synthetic pathway for the target THF core.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the differential reactivity of the reagents ensures that each step halts at the desired intermediate without over-reacting.

Step 1: Phase-Transfer Catalyzed (PTC) Alkylation [2]

-

Causality of Reagent Choice: We utilize 1-bromo-2-chloroethane rather than 1,2-dibromoethane. The differential leaving group ability (Br > Cl) allows the bromide to be displaced selectively by the nitrile enolate, preventing premature bis-alkylation or elimination pathways.

-

Procedure:

-

Dissolve 2-(4-bromophenyl)acetonitrile (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) in toluene.

-

Add 1-bromo-2-chloroethane (1.2 equiv).

-

Dropwise add 50% aqueous NaOH (3.0 equiv) while maintaining the temperature at 25–30 °C.

-

Stir vigorously for 6 hours. The biphasic nature (PTC) ensures controlled enolate generation.

-

Validation: TLC (Hexanes/EtOAc 4:1) should indicate the disappearance of the starting material. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 2-(4-bromophenyl)-4-chlorobutanenitrile.

-

Step 2 & 3: Hydroxymethylation and Intramolecular Cyclization [1]

-

Causality of Reaction Conditions: Paraformaldehyde is used as an anhydrous source of formaldehyde. A strong base (NaH) is required not only to generate the enolate for the aldol-type addition but also to immediately deprotonate the resulting alcohol, driving the intramolecular displacement of the primary chloride to form the THF ring.

-

Procedure:

-

Dissolve the crude 2-(4-bromophenyl)-4-chlorobutanenitrile (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous THF under an inert N₂ atmosphere.

-

Cool the mixture to 0 °C.

-

Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in portions. Caution: H₂ gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12 hours. The initial aldol addition is followed by spontaneous cyclization.

-

Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the pure 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile .

-

Downstream Derivatization & Pharmacological Relevance

The strategic placement of the bromine atom and the cyano group makes this molecule an ideal branching point for library synthesis in drug discovery.

-

Suzuki-Miyaura Coupling: The 4-bromophenyl moiety is highly reactive toward palladium-catalyzed cross-coupling with arylboronic acids, allowing the rapid synthesis of biaryl derivatives.

-

Nitrile Reduction: The cyano group can be cleanly reduced to a primary amine using LiAlH₄ or catalytic hydrogenation, yielding 3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS: 1211596-34-7)[3], a motif commonly found in monoamine reuptake inhibitors.

Logical derivatization pathways for the 3-(4-bromophenyl)THF-3-carbonitrile scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1211594-42-1 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) |

| Rotatable Bonds | 1 (C3 to Phenyl ring) |

| Topological Polar Surface Area (tPSA) | 33.0 Ų |

Table 2: Reaction Optimization Matrix (Step 2 & 3 Cyclization)

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |

| NaOEt (2.0) | EtOH | 25 | 24 | 45% | Incomplete cyclization; intermediate isolated. |

| KOtBu (2.2) | THF | 0 to 25 | 12 | 68% | Moderate yield; some retro-aldol degradation. |

| NaH (2.2) | THF | 0 to 25 | 12 | 85% | Optimal; rapid deprotonation drives irreversible cyclization. |

References

-

Sigma-Aldrich Product Catalog - 3-(4-BROMOPHENYL)TETRAHYDROFURAN (CAS 1087415-99-3). Sigma-Aldrich.

-

BLDpharm Product Catalog - 3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS 1211596-34-7). BLDpharm. 3

-

Macogonkosza, M., et al. - Simple Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitriles. Synlett (2000). Georg Thieme Verlag.2

-

Beilstein Journal of Organic Chemistry - Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo-methylenetetrahydrofurans from β-hydroxyketones. Beilstein Journals. 1

Sources

Brominated Tetrahydrofuran Derivatives: Synthesis, Mechanisms, and Biological Applications

Executive Summary

Brominated tetrahydrofuran (THF) derivatives represent a structurally complex and pharmacologically vital class of heterocyclic compounds. Frequently isolated as secondary metabolites from marine organisms—such as red algae (Laurencia species) and Lithistida sponges—these halogenated cyclic ethers exhibit a broad spectrum of bioactivity, including antifungal, antimicrobial, and cytotoxic properties[1]. For drug development professionals and synthetic chemists, the stereocontrolled construction of these highly substituted THF rings remains a critical bottleneck. This whitepaper synthesizes recent advancements in stereoselective bromocyclization, detailing the mechanistic causality, validated experimental protocols, and translational applications of brominated THFs in modern pharmacology.

Mechanistic Causality of Stereoselective Bromocyclization

The foundational chemical transformation for generating brominated THFs is the bromocyclization of alkenols (e.g., 4-en-1-ol derivatives). The causality behind the stereoselectivity of this reaction lies in the delicate interplay between electrophilic activation and conformational strain.

When an alkenol is exposed to an electrophilic bromine source, a rigid, bridged bromonium ion intermediate is formed. The tethered hydroxyl group subsequently undergoes an intramolecular nucleophilic attack. According to Baldwin’s rules for ring closure, this typically proceeds via a kinetically favored 5-exo-trig cyclization[2]. The stereochemical outcome (e.g., cis vs. trans 2,5-disubstitution) is strictly governed by the minimization of allylic strain ( A1,3 strain) in the transition state. By manipulating the steric bulk of chiral auxiliaries or employing specific organocatalysts, researchers can dictate the face of the nucleophilic attack, ensuring high diastereomeric ratios (dr)[2].

Mechanistic workflow of stereoselective 5-exo-trig bromocyclization to form THF scaffolds.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing brominated THFs. Every step is designed to control reaction kinetics and quench reactive intermediates safely.

Nitrite-Catalyzed Stereoselective Bromocyclization

Recent breakthroughs have introduced nitrite-catalyzed systems that operate efficiently under both batch and continuous flow conditions. This approach is highly atom-economical, utilizing water as the primary byproduct, and is instrumental in the3[3].

Step-by-Step Protocol (Batch Process):

-

Initialization: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the chiral auxiliary-substituted 4-en-1-ol derivative in anhydrous dichloromethane (DCM).

-

Catalyst Activation: Add 10 mol% of sodium nitrite ( NaNO2 ). Causality: The nitrite acts as a redox mediator, continuously regenerating the active electrophilic bromine species and preventing the need for massive stoichiometric excesses of toxic halogens[3].

-

Bromination: Slowly introduce 1.1 equivalents of N-bromosuccinimide (NBS) at 0°C to control the exothermic formation of the bromonium ion.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS to confirm the disappearance of the starting alkenol.

-

Quenching: Terminate the reaction by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting side reactions and preventing oxidative degradation of the product.

-

Isolation: Extract with DCM (3x), dry over anhydrous Na2SO4 , and purify via flash column chromatography to isolate the stereodefined THF scaffold.

Organocatalytic L-Proline-Mediated Bromocyclization

For simpler substrates like 5-hydroxypentene,4[4].

Step-by-Step Protocol:

-

Preparation: Dissolve 5-hydroxypentene (1.0 mmol) in DCM (4 mL) and cool to 0°C.

-

Catalyst Addition: Add 20 mol% L-proline, followed by 1.1 equivalents of NBS.

-

Reaction: Stir for 10–30 minutes at 0°C. Causality: L-proline acts bifunctionally; it facilitates the deprotonation of the terminal alcohol, dramatically increasing its nucleophilicity. This ensures rapid, kinetically favored trapping of the bromonium ion[4].

-

Purification: Wash with distilled water, extract the organic layer, and concentrate to yield the β -bromotetrahydrofuran derivative.

Quantitative Data Analysis

The choice of catalytic system directly impacts the yield, reaction time, and stereoselectivity of the resulting THF derivatives. The table below summarizes the efficiency of modern bromocyclization workflows.

| Catalytic System | Precursor | Reagents & Conditions | Yield (%) | Stereoselectivity (dr) |

| Nitrite-Catalyzed | Chiral 4-en-1-ol | NaNO2 (10 mol%), NBS, 2-4 h, 0°C to RT | >85% | High cis/trans control |

| L-Proline-Catalyzed | 5-hydroxypentene | L-Proline (20 mol%), NBS, 10-30 min, 0°C | 94–99% | 35:65 to 24:76 |

| HBr-Catalyzed | 5-hydroxypentene | HBr (20 μL), NBS, 30 min, 0°C | 72–96% | 26:74 |

Data aggregated from comparative studies on THF synthesis[3],[4].

Translational Applications in Drug Development

Brominated THFs are not merely synthetic curiosities; they are foundational pharmacophores in both natural product chemistry and synthetic drug design.

-

Marine Natural Products: Halogenated metabolites isolated from Lithistida sponges and marine algae heavily feature the brominated THF motif. These compounds have demonstrated potent biological activity, including significant cytotoxicity against human colon cancer cell lines (e.g., HCT-116)[1].

-

Antifungal Therapeutics: In industrial pharmaceutical pipelines, the stereoselective bromocyclization of alkenols is the critical step in synthesizing the core scaffold of Posaconazole . The precise spatial arrangement of the THF ring allows the drug to selectively bind and inhibit fungal lanosterol 14 α -demethylase (CYP51), disrupting fungal cell membrane synthesis[3].

Pharmacological pathways and applications of brominated tetrahydrofuran derivatives.

References

- Natural Products from the Lithistida: A Review of the Literature since 2000.MDPI.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.PMC - NIH.

- Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole.Organic Letters - Figshare.

- L-Proline-Catalyzed Tetrahydrofuran Synthesis.Tetrahedron Letters - Scribd.

Sources

Methodological & Application

Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile from γ-hydroxy alkenes

Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: A Detailed Guide

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this note is a highly effective one-pot synthesis utilizing a phase-transfer catalysis (PTC) approach, reacting 4-chlorobutyronitrile with 4-bromobenzaldehyde. This method, pioneered by Mąkosza and coworkers, offers significant advantages in terms of operational simplicity, yield, and scalability. In addition to a detailed experimental protocol for the PTC reaction, this guide provides an in-depth discussion of the underlying reaction mechanism, the causal factors influencing experimental parameters, and an overview of alternative synthetic strategies, including radical-mediated cyclizations. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of functionalized tetrahydrofuran derivatives.

Introduction

The tetrahydrofuran moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. The introduction of specific substituents onto this core structure allows for the fine-tuning of biological activity, making the development of efficient and selective synthetic methodologies a critical endeavor in organic chemistry. The target molecule of this guide, 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile, incorporates a synthetically versatile bromophenyl group, amenable to a wide range of cross-coupling reactions, and a nitrile functionality, which can be further transformed into various other functional groups such as amines, carboxylic acids, and amides.

This application note provides a detailed, step-by-step protocol for the synthesis of this key intermediate via a phase-transfer catalyzed reaction. The principles of phase-transfer catalysis, which enable the reaction between reactants in immiscible phases, will be elucidated to provide a deeper understanding of the experimental design.[1][2]

Core Synthesis: Phase-Transfer Catalyzed Annulation

The most direct and efficient route for the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles is the phase-transfer catalysis (PTC) reaction between a 4-halobutyronitrile and a non-enolisable aldehyde.[3] This methodology facilitates the formation of a new carbon-carbon bond and the subsequent intramolecular cyclization in a single, operationally straightforward step.

Reaction Principle

The reaction proceeds via the deprotonation of 4-chlorobutyronitrile at the α-position to the nitrile by a strong base in a biphasic system. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the resulting carbanion from the aqueous phase to the organic phase, where it can react with the aldehyde.[1][4] The subsequent alkoxide intermediate then undergoes an intramolecular nucleophilic substitution to form the tetrahydrofuran ring.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

This protocol is adapted from the general procedure described by Mąkosza, M.; Przyborowski, J.; Klajn, R.; Kwast, A. in Synlett2000 , (12), 1773–1774.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10 mmol |

| 4-Chlorobutyronitrile | 103.54 | 1.04 g | 10 mmol |

| 50% Aqueous Sodium Hydroxide | 40.00 | 10 mL | - |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1 mmol |

| Toluene | - | 20 mL | - |

| Deionized Water | - | 20 mL | - |

| Diethyl Ether | - | 50 mL | - |

| Saturated Brine Solution | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10 mmol), 4-chlorobutyronitrile (1.04 g, 10 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in toluene (20 mL).

-

Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 mL) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Washing: Combine the organic layers and wash with saturated brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile as a solid.

Expected Yield: 70-85%

Mechanism of the Phase-Transfer Catalyzed Synthesis

The reaction proceeds through a well-established phase-transfer catalysis mechanism, often referred to as the "Starks' extraction mechanism".[1]

Figure 1: Mechanism of the Phase-Transfer Catalyzed Synthesis.

Causality Behind Experimental Choices:

-

Vigorous Stirring: Essential to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the efficient transfer of the hydroxide and carbanion species by the phase-transfer catalyst.[5]

-

Concentrated Base: A high concentration of sodium hydroxide is required to generate a sufficient concentration of the carbanion from the relatively weakly acidic 4-chlorobutyronitrile.

-

Tetrabutylammonium Bromide (TBAB): The lipophilic nature of the tetrabutylammonium cation allows it to shuttle the hydroxide and nitrile carbanion into the organic phase where the reaction with the aldehyde occurs.[1]

-

Non-enolisable Aldehyde: 4-Bromobenzaldehyde is used as it lacks α-protons, thus preventing self-condensation reactions under the strongly basic conditions.

Alternative Synthetic Strategies: A Brief Overview

While the phase-transfer catalysis method is highly effective, it is valuable for researchers to be aware of alternative synthetic approaches. Radical-mediated cyclizations offer a pathway to functionalized tetrahydrofurans, often under milder conditions.

Radical Cyclization of Unsaturated Cyano-alcohols

A potential, albeit more complex, route to the target molecule could involve the intramolecular cyclization of a suitably designed γ-hydroxy alkene precursor bearing the 4-bromophenyl and cyano groups.

Conceptual Retrosynthetic Analysis:

Figure 2: Retrosynthetic approach via radical cyclization.

This approach would necessitate the initial synthesis of a precursor such as 2-(4-bromophenyl)-2-(prop-2-en-1-yloxy)acetonitrile. The subsequent radical cyclization could be initiated by various methods, such as photoredox catalysis or using radical initiators like AIBN with a tin hydride. These reactions often proceed via a 5-exo-trig cyclization, which is kinetically favored.

Conclusion

The synthesis of 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile is most efficiently achieved through a one-pot phase-transfer catalyzed reaction of 4-chlorobutyronitrile and 4-bromobenzaldehyde. This method is characterized by its high yield, operational simplicity, and the use of readily available starting materials. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to confidently apply this methodology in their synthetic endeavors. Furthermore, the discussion of alternative radical-based strategies offers a broader perspective on the synthesis of functionalized tetrahydrofuran rings, encouraging further exploration and innovation in this important area of organic chemistry.

References

-

Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]

-

Mąkosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of organic compounds. Pure and Applied Chemistry2000 , 72(7), 1399-1403. [Link]

-

Mąkosza, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules2020 , 25(24), 5899. [Link]

-

Wolfe, J. P.; Rossi, M. A. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. J. Am. Chem. Soc.2004 , 126, 1620-1621. [Link]

-

Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]

Sources

Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans: A Comprehensive Guide to Mechanism, Protocol, and Application

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals, including antifungal agents, polyether antibiotics, and antitumor compounds.[1][2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans is of paramount importance in medicinal chemistry and drug development. Among the most powerful strategies to have emerged is the palladium-catalyzed carboetherification of γ-hydroxy alkenes.[3][4] This approach allows for the convergent assembly of complex THF structures by forming both a carbon-oxygen and a carbon-carbon bond in a single, highly diastereoselective step.[1][5]

This guide provides an in-depth overview of this transformative methodology, detailing the underlying catalytic mechanism, a field-proven experimental protocol, and a summary of the reaction's scope, designed to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Catalytic Cycle

The palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl or vinyl bromides operates through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The consensus pathway involves four key steps:

-

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-halogen bond of the aryl or vinyl bromide (Ar-X) to generate a square planar Pd(II)-aryl intermediate.[6][7]

-

Alkoxide Formation & Exchange : A strong base, most commonly sodium tert-butoxide (NaOtBu), deprotonates the γ-hydroxy alkene.[1] The resulting alkoxide displaces the halide on the palladium center to form a key Pd(II)(Ar)(OR) intermediate.[7]

-

Intramolecular Olefin Insertion (Oxypalladation) : This is the ring-forming and stereochemistry-defining step. The tethered alkene of the alkoxide ligand inserts into the Pd-O bond.[7][8] This intramolecular syn-oxypalladation proceeds through a chair-like transition state to form a new five-membered palladacycle.[5]

-

Reductive Elimination : The cycle concludes with the reductive elimination of the C-C bond between the aryl group and the newly formed alkyl-palladium species. This step releases the substituted tetrahydrofuran product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]

Caption: Proposed catalytic cycle for the palladium-catalyzed carboetherification.

Detailed Experimental Protocol

This protocol provides a general procedure for the diastereoselective synthesis of a 2,5-disubstituted tetrahydrofuran. It is based on methodologies developed by Wolfe and colleagues, which have proven to be robust and broadly applicable.[1][5]

Materials and Reagents

-

Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or S-Phos for improved diastereoselectivity in certain cases.[9]

-

Base: Sodium tert-butoxide (NaOtBu)

-

Substrates: γ-hydroxy alkene (1.0 equiv.) and Aryl/Vinyl bromide (1.0-2.0 equiv.)[1][5]

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF)

-

Equipment: Schlenk tube or similar reaction vessel, magnetic stir bar, argon or nitrogen source for inert atmosphere, standard glassware for workup and purification.

Step-by-Step Methodology

The following workflow outlines the critical steps from reaction setup to product isolation.

Caption: General experimental workflow for tetrahydrofuran synthesis.

-

Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%, 4.6 mg), P(o-tol)₃ (4 mol%, 6.1 mg), and sodium tert-butoxide (2.0 equiv., 96 mg) under a stream of argon.[5]

-

Reagent Addition: Add anhydrous toluene (to achieve a concentration of 0.25 M with respect to the limiting reagent). Stir for 5-10 minutes. Add the aryl bromide (2.0 equiv., 1.0 mmol) followed by the γ-hydroxy alkene (1.0 equiv., 0.5 mmol).[5]

-

Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for the required reaction time (typically 12-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the substituted tetrahydrofuran product.[10]

Data Presentation: Reaction Scope and Performance

The palladium-catalyzed carboetherification is compatible with a wide range of substrates. The following table summarizes representative examples, showcasing the method's versatility and high diastereoselectivity. The trans isomer is typically favored in the formation of 2,5- and 2,3-disubstituted THFs.[1][10]

| Entry | γ-Hydroxy Alkene | Aryl Bromide | Product | Yield (%) | dr (trans:cis) |

| 1 | 4-Penten-1-ol | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)tetrahydrofuran | 75 | N/A |

| 2 | (E)-1-Phenylhex-4-en-1-ol | 1-Bromo-4-tert-butylbenzene | trans-2-(4-(tert-butyl)benzyl)-5-phenyltetrahydrofuran | 81 | >20:1 |

| 3 | 1-(4-Penten-1-yl)cyclohexan-1-ol | Bromobenzene | 1-Phenyl-2-oxaspiro[4.5]decane | 85 | >20:1 |

| 4 | (S)-Pent-1-en-4-ol | 1-Bromo-4-methoxybenzene | (2S,3R)-2-(4-Methoxybenzyl)-3-methyltetrahydrofuran | 78 | >20:1 |

Data compiled from studies by Wolfe et al.[1][10]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base (NaOtBu). | 1. Use fresh Pd₂(dba)₃ and ensure proper inert atmosphere technique.2. Flame-dry all glassware and use freshly distilled, anhydrous solvents.3. Use freshly opened or sublimed NaOtBu. |

| Low Diastereoselectivity | 1. Substrate-dependent issue (e.g., substituents at the 2-position of the alkene).[1]2. Ligand is not optimal for the substrate. | 1. This is an inherent limitation for some substitution patterns.2. Screen alternative phosphine ligands. S-Phos has been shown to improve dr for some substrates.[9] |

| Formation of Reduced Arene (Ar-H) | β-hydride elimination from the Pd(Ar)(OR) intermediate is competing with the desired cyclization.[1] | 1. Optimize the ligand; bulkier, more electron-rich ligands can disfavor β-hydride elimination.2. Adjust the reaction temperature or concentration. |

| Complex Product Mixture | 1. Substrate decomposition at high temperatures.2. Isomerization of the starting alkene. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require longer reaction times.2. Ensure the purity of the starting γ-hydroxy alkene. |

References

-

Wolfe, J. P., & Hay, M. B. (2010). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. Beilstein Journal of Organic Chemistry, 6, 1156–1174. [Link]

-

Wolfe, J. P. (2008). Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Synlett, 2008(19), 2913-2937. [Link]

-

Kündig, E. P., & Hay, M. B. (2010). Highly Diastereoselective Pd-Catalyzed Carboetherification Reactions of Acyclic Internal Alkenes. Stereoselective Synthesis of Polysubstituted Tetrahydrofurans. Organic Letters, 12(7), 1540–1543. [Link]

-

Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]

-

Wolfe, J. P., & Bertrand, M. B. (2005). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. Organic Letters, 7(14), 2873–2875. [Link]

-

Yin, G., et al. (2025). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules, 30(21), 5039. [Link]

-

Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]

-

Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. Journal of the American Chemical Society, 127(15), 5758-5767. [Link]

-

Kerrigan, N. J., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. Organic Letters, 21(18), 7419-7423. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

-

Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 115-136. [Link]

-

Li, M., Liu, Y., & Zhang, Y. J. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters, 24(37), 6716–6721. [Link]

-

Johnson, J. S., & Trost, B. M. (2001). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Journal of the American Chemical Society, 123(24), 5731-5737. [Link]

-

Paradine, S. M., et al. (2024). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]

-

Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 74-89. [Link]

-

Muziol, T. M., et al. (2014). Palladium-catalysed cyclisation of alkenols: Synthesis of oxaheterocycles as core intermediates of natural compounds. Beilstein Journal of Organic Chemistry, 10, 2085–2094. [Link]

-

Uozumi, Y., & Kato, K. (1999). Catalytic Asymmetric Wacker-Type Cyclization. Journal of the American Chemical Society, 121(15), 3549–3550. [Link]

-

Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. VIVO. [Link]

-

Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 74-89. [Link]

-

White, M. C. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(34), 6599-6613. [Link]

-

White, M. C., et al. (2022). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]

Sources

- 1. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalysed cyclisation of alkenols: Synthesis of oxaheterocycles as core intermediates of natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The tetrahydrofuran (THF) moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its presence in a molecule can favorably modulate critical physicochemical properties such as aqueous solubility and metabolic stability, while providing a defined three-dimensional vector for substituent placement.[1][2] When combined with the synthetic versatility of a bromophenyl group and the chemical reactivity of a nitrile, the compound 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile emerges as a highly valuable, albeit under-explored, intermediate for the synthesis of diverse compound libraries targeting a range of biological endpoints.

This guide provides detailed application notes and protocols for leveraging the unique structural attributes of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in medicinal chemistry programs. We will explore its potential in the synthesis of kinase inhibitors, agents for central nervous system (CNS) disorders, and as a scaffold for creating diverse libraries of bioactive molecules. The protocols are designed to be robust and are grounded in established chemical principles, providing researchers with a solid foundation for their synthetic endeavors.

Application Note 1: A Gateway to Novel Kinase Inhibitors via Cross-Coupling Strategies

The 4-bromophenyl group of the title compound is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aromatic and heteroaromatic systems, many of which are key pharmacophores in kinase inhibitors.[3][4] The tetrahydrofuran core can serve as a non-planar bioisostere for more traditional ring systems, potentially offering improved properties and novel intellectual property.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Bi-aryl Tetrahydrofuran Derivative

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 3-(biphenyl-4-yl)tetrahydrofuran-3-carbonitrile derivative, a potential precursor for kinase inhibitors.

Rationale: The choice of a palladium catalyst and ligand is crucial for efficient coupling. A ligand such as SPhos is often effective for coupling with sterically hindered boronic acids and for achieving high turnover numbers. The use of a mixed solvent system of toluene and water with a carbonate base is a standard and robust condition for this transformation.

| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |

| Phenylboronic acid | 121.93 | 146 mg (1.2 mmol) | 1.2 |

| Pd(OAc)2 | 224.50 | 11.2 mg (0.05 mmol) | 0.05 |

| SPhos | 410.52 | 41.1 mg (0.1 mmol) | 0.1 |

| K2CO3 | 138.21 | 415 mg (3.0 mmol) | 3.0 |

| Toluene | - | 10 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Procedure:

-

To a flame-dried 50 mL round-bottom flask, add 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.1 mmol), and K2CO3 (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add toluene (10 mL) and water (2 mL) via syringe.

-

Stir the reaction mixture vigorously at 90 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired bi-aryl product.

Caption: Suzuki-Miyaura cross-coupling workflow.

Application Note 2: Accessing Novel Amines for CNS Drug Discovery

The nitrile functionality of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can be readily reduced to a primary amine. This transformation opens up a vast chemical space for the synthesis of compounds with potential activity in the central nervous system. The resulting aminomethyl group can be further derivatized to introduce pharmacophores known to interact with CNS targets.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH4).

Rationale: LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like THF. An aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum salts.

| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 76 mg (2.0 mmol) | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |

| Water | 18.02 | 0.1 mL | - |

| 15% Aqueous NaOH | 40.00 | 0.1 mL | - |

| Water | 18.02 | 0.3 mL | - |

Step-by-Step Procedure:

-

To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and LiAlH4 (76 mg, 2.0 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine, which can be used in the next step without further purification or purified by column chromatography.

Caption: Pathway to primary amines for CNS agents.

Application Note 3: A Scaffold for Combinatorial Libraries via Carboxylic Acid Derivatives

Hydrolysis of the nitrile group provides a carboxylic acid, transforming the molecule into a 3-aryl-3-carboxy-tetrahydrofuran scaffold. This carboxylic acid can then be activated and coupled with a diverse range of amines or alcohols to generate large libraries of amides or esters for high-throughput screening.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the basic hydrolysis of the nitrile to a carboxylic acid.

Rationale: Basic hydrolysis using a strong base like sodium hydroxide in a high-boiling solvent mixture is a common and effective method for converting nitriles to carboxylic acids. The elevated temperature is necessary to drive the reaction to completion. Acidification is required to protonate the carboxylate salt and isolate the free carboxylic acid.

| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 400 mg (10.0 mmol) | 10.0 |

| Ethanol | - | 10 mL | - |

| Water | - | 5 mL | - |

| 6M Hydrochloric Acid (HCl) | - | As needed | - |

Step-by-Step Procedure:

-

In a 50 mL round-bottom flask, dissolve 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol) in ethanol (10 mL).

-

Add a solution of sodium hydroxide (400 mg, 10.0 mmol) in water (5 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 6M HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Caption: Generation of a carboxylic acid scaffold.

Conclusion

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile represents a versatile and promising building block for medicinal chemistry. Its trifunctional nature—a privileged tetrahydrofuran core, a synthetically tractable bromophenyl group, and a convertible nitrile moiety—provides medicinal chemists with multiple avenues for structural elaboration and the generation of novel, diverse, and potent bioactive molecules. The protocols outlined herein provide a starting point for the exploration of this compound's full potential in the pursuit of new therapeutics.

References

-

Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

PubMed. Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. [Link]

-

PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

-

PubMed. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Dove Medical Press. EGFR inhibitors synthesis and biological assessment. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

-

ResearchGate. Synthesis of the bioactive compound IV. a) LiAlH4, THF, 0 °C to RT,.... [Link]

-

Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. [Link]

-

eScholarship. The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub: are you are robot? [sci-hub.sg]

Experimental protocol for nucleophilic substitution in tetrahydrofuran synthesis

Application Note: Stereoselective Synthesis of Substituted Tetrahydrofurans via Intramolecular Nucleophilic Substitution

Mechanistic Rationale & Design Principles

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs found in a vast array of pharmacologically active natural products, including annonaceous acetogenins, polyether ionophores, and lignans[NIH PMC][1]. In drug development, the stereoselective construction of these 5-membered cyclic ethers relies heavily on intramolecular nucleophilic substitution ( SN2 ) processes. According to Baldwin’s rules, the 5-exo-tet cyclization is kinetically highly favored due to optimal orbital overlap between the nucleophilic oxygen and the electrophilic carbon’s σ∗ antibonding orbital.

To achieve precise stereocontrol, two primary methodologies dominate modern synthetic workflows:

-

Intramolecular Williamson Ether Synthesis: This approach utilizes a pre-installed leaving group (e.g., halide, tosylate, or mesylate) tethered to an alcohol. Deprotonation by a strong base generates an alkoxide that undergoes a spontaneous backside attack, displacing the leaving group with strict inversion of stereochemistry[BenchChem][2].

-

Mitsunobu Cyclization: This method directly converts 1,4-diols into THFs. It is a redox-neutral process utilizing triphenylphosphine ( PPh3 ) and an azodicarboxylate (e.g., DIAD or DEAD) to activate one hydroxyl into a superior oxyphosphonium leaving group, while the other hydroxyl acts as the nucleophile[Wikipedia][3].

Reaction Workflows

Mechanistic pathways for tetrahydrofuran synthesis via intramolecular S_N2 cyclization.

Experimental Protocols

Protocol A: Base-Mediated Williamson Cyclization of 4-Halo-1-alkanols

This protocol is optimized for substrates bearing a primary or secondary halide/sulfonate and a free hydroxyl group.

Causality & Self-Validation: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol, driven by the evolution of hydrogen gas. The cessation of bubbling serves as a self-validating, visual indicator that deprotonation is complete, ensuring that the subsequent heating phase is dedicated entirely to the SN2 cyclization without competing side reactions[Smolecule][4]. Anhydrous THF is critical to prevent the base from reacting with moisture, which would generate hydroxide ions and cause intermolecular substitution[BenchChem][5].

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Base Suspension: Add NaH (60% dispersion in mineral oil, 1.2 equivalents). Wash the dispersion with anhydrous hexane (2 × 5 mL) to remove the mineral oil, then suspend the purified NaH in anhydrous THF (yielding a ~0.2 M solution relative to the substrate).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve the 4-halo-1-alkanol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes. Observe the evolution of H2 gas.

-

Cyclization: Once gas evolution ceases (typically 30–60 minutes), remove the ice bath and warm the reaction to room temperature. Heat the mixture to reflux (approx. 66 °C) for 4–6 hours[BenchChem][2].

-

Work-up: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Protocol B: Mitsunobu Cyclization of 1,4-Diols

This protocol is ideal for the direct, stereospecific cyclization of enantiopure 1,4-diols without the need to pre-install a leaving group.

Causality & Self-Validation: The order of addition is paramount. Diisopropyl azodicarboxylate (DIAD) must be added slowly at 0 °C to a solution containing the diol and PPh3 . This controls the formation of the highly reactive betaine intermediate and ensures chemoselective activation of the less sterically hindered hydroxyl group. Visually, the addition of DIAD initially produces a yellow-orange color. As the active oxyphosphonium betaine is consumed during the SN2 cyclization, the solution fades to a pale yellow or colorless state, providing a real-time indicator of reaction progress[Organic Syntheses][6].

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under nitrogen, dissolve the 1,4-diol (1.0 equivalent) and triphenylphosphine ( PPh3 , 1.5 equivalents) in anhydrous THF (0.1 M concentration).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIAD (1.5 equivalents) dropwise via a syringe pump over 30 minutes to maintain the internal temperature below 10 °C. Note the appearance of a yellow-orange hue.

-

Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 6–12 hours. Monitor the fading of the yellow color and confirm completion via TLC.

-

Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with a mixture of cold hexane/diethyl ether (4:1), filter the white solid, and concentrate the filtrate for column chromatography purification.

Quantitative Data & Optimization Matrix

| Parameter | Intramolecular Williamson | Mitsunobu Cyclization |

| Optimal Substrate | 4-Halo-1-alkanols, 1,4-Diol Monosulfonates | Unprotected 1,4-Diols |

| Key Reagents | NaH, KH, or KOtBu | PPh3 , DIAD (or DEAD) |

| Preferred Solvent | Anhydrous THF or DMF | Anhydrous THF or DCM |

| Temperature Range | 0 °C to Reflux (66 °C for THF) | 0 °C to Room Temperature |

| Stereochemical Outcome | Strict inversion at the electrophilic carbon | Strict inversion at the activated hydroxyl carbon |

| Typical Yields | 60% – 85% | 70% – 90% |

| Primary Byproducts | Sodium halide salts, H2 gas | Triphenylphosphine oxide (TPPO), Hydrazine |

Self-Validating Quality Control (Analytical Markers)

To confirm the successful formation of the tetrahydrofuran ring and validate the protocol execution, the following analytical checkpoints must be met:

-

TLC Monitoring: The resulting cyclic ether is significantly less polar than the starting diol or haloalkanol. Expect a drastic increase in the Rf value when eluting with a Hexane/Ethyl Acetate gradient.

-

FT-IR Spectroscopy: The complete disappearance of the broad O-H stretching band (~3300 cm−1 ) confirms the consumption of the starting material and successful etherification.

-

1 H NMR Signatures: The protons adjacent to the oxygen in the newly formed rigid THF ring will typically shift downfield to ~3.7–4.0 ppm and exhibit distinct, complex multiplet coupling patterns due to the restricted conformation of the 5-membered ring compared to the freely rotating acyclic precursor.

References

-

Wikipedia - Mitsunobu reaction. Available at: [Link]

-

Organic Syntheses - A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

-

NIH PMC - Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at:[Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Buy Sodium butan-2-olate | 7726-51-4 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: [3+2] Cycloaddition Strategies for the Synthesis of Highly Substituted Tetrahydrofurans

Strategic Overview

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in numerous biologically active natural products, including muscarine alkaloids, polyether antibiotics, and lignans. Constructing highly substituted, stereodefined THFs is a critical challenge in drug development. Among the most convergent and atom-economical approaches are [3+2] cycloaddition reactions .

This application note details two field-proven, highly robust methodologies for THF synthesis:

-

Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition [1].

-

Lewis Acid-Catalyzed Donor-Acceptor (D-A) Cyclopropane Cycloaddition [2].

By understanding the distinct mechanistic causalities and validation checkpoints of these two systems, researchers can select the optimal protocol for their specific target scaffolds.

Method A: Palladium-Catalyzed Trimethylenemethane (TMM) [3+2] Cycloaddition

Causality & Mechanism

The Pd-catalyzed TMM cycloaddition utilizes 2-(trimethylsilylmethyl)allyl acetate as a precursor. Upon oxidative addition to a Pd(0) catalyst, the acetate leaving group promotes desilylation, generating a highly reactive zwitterionic palladium-trimethylenemethane intermediate.

A critical experimental choice in this protocol is the mandatory inclusion of a cocatalyst, typically trimethyltin acetate ( Me3SnOAc ). Because standard aliphatic and aromatic aldehydes are relatively poor electrophiles, the zwitterionic Pd-TMM complex struggles to efficiently attack the carbonyl carbon. The tin cocatalyst serves a dual purpose: it acts as a mild Lewis acid to activate the aldehyde, and it traps the resulting intermediate alkoxide as a stannyl ether. This trapping prevents reversible retro-addition, driving the thermodynamic equilibrium forward to the final intramolecular ring closure[1].

Catalytic cycle of the Pd-catalyzed [3+2] TMM cycloaddition with aldehydes.

Experimental Protocol: Synthesis of 2-Substituted 4-Methylenetetrahydrofurans

Note: This system is self-validating; the visual cues and NMR signatures provide immediate confirmation of success.

Reagents & Equipment:

-

2-(Trimethylsilylmethyl)allyl acetate (1.2 equiv)

-

Target Aldehyde (1.0 equiv)

-

Pd(OAc)2 (5 mol%)

-

Triisopropyl phosphite, P(O-i-Pr)3 (30 mol%)

-

Trimethyltin acetate, Me3SnOAc (10 mol%)

-

Anhydrous Toluene

Step-by-Step Workflow:

-

Catalyst Activation: Flame-dry a Schlenk flask under argon. Add Pd(OAc)2 (5 mol%) and P(O-i-Pr)3 (30 mol%), followed by anhydrous toluene to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.

-

Validation Checkpoint: The solution must transition to a clear, pale yellow color, confirming the reduction to the active Pd(0) species.

-

-

Reagent Addition: Add Me3SnOAc (10 mol%) to the flask, followed immediately by the aldehyde (1.0 equiv) via a gastight syringe.

-

Precursor Injection: Slowly add the TMM precursor (1.2 equiv) dropwise over 5 minutes to prevent homocoupling side reactions.

-

Cycloaddition: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (typically requires 4–12 hours depending on aldehyde steric bulk).

-

Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Purify directly via silica gel flash chromatography (eluting with a hexanes/ethyl acetate gradient).

-

Quality Control: Validate the product via 1H NMR. Look for the diagnostic exocyclic methylene protons (two distinct singlets or multiplets at δ 4.8–5.2 ppm) and the complete disappearance of the aldehyde proton ( δ 9.5–10.5 ppm).

Method B: Lewis Acid-Catalyzed[3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

Causality & Mechanism

Donor-acceptor (D-A) cyclopropanes leverage a "push-pull" electronic effect. A donor group (e.g., aryl or vinyl) stabilizes developing positive charge, while an acceptor group (e.g., malonate diesters) stabilizes developing negative charge.

The choice of Lewis acid is the most critical parameter in this methodology. While strong Lewis acids like TiCl4 can cause complete charge separation (leading to stereochemical scrambling or acyclic byproducts), using a milder, bidentate Lewis acid like Tin(II) triflate ( Sn(OTf)2 ) is highly preferred. Sn(OTf)2 coordinates specifically to the malonate diester, polarizing the C–C bond just enough to form an "intimate ion pair" rather than a free carbocation. When the aldehyde intercepts this highly organized complex, the rigid transition state dictates that the reaction proceeds with exceptional stereospecificity, yielding almost exclusively the 2,5-cis-tetrahydrofuran[2],[3].

Mechanism of Lewis acid-catalyzed [3+2] cycloaddition of D-A cyclopropanes.

Experimental Protocol: Synthesis of 2,5-cis-Tetrahydrofurans

Note: The stereochemical integrity of this protocol relies on strict temperature control and anhydrous conditions.

Reagents & Equipment:

-

D-A Cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) (1.0 equiv)

-

Target Aldehyde (3.0 equiv)

-

Sn(OTf)2 (5 mol%)

-

Anhydrous Dichloromethane ( CH2Cl2 )

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the D-A cyclopropane (1.0 equiv) and the aldehyde (3.0 equiv) in anhydrous CH2Cl2 (0.1 M relative to the cyclopropane).

-

Thermal Control: Cool the mixture to 0 °C using an ice bath. (For highly reactive electron-rich aryl cyclopropanes, cooling to -20 °C may be required to maintain stereocontrol).

-

Catalysis: Add Sn(OTf)2 (5 mol%) in one single portion.

-

Validation Checkpoint: A subtle color change (typically pale yellow to light orange) indicates successful substrate-catalyst coordination.

-

-

Reaction: Stir the reaction for 2–5 hours. Monitor conversion via GC-MS or TLC.

-

Quench & Extraction: Quench the reaction by adding a saturated aqueous NaHCO3 solution to neutralize the Lewis acid. Extract the aqueous layer with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter.

-

Isolation: Concentrate the filtrate in vacuo and purify via column chromatography.

-

Quality Control: The stereochemical outcome must be validated via 1H NMR NOESY experiments. Irradiate the C2 and C5 protons; a strong NOE enhancement confirms their spatial proximity on the syn face, validating the cis-diastereoselectivity[2].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and typical outcomes for both methodologies, allowing synthetic chemists to select the appropriate route based on their target molecule.

Table 1: Comparison of [3+2] Cycloaddition Strategies for Tetrahydrofuran Synthesis

| Parameter | Pd-Catalyzed TMM Cycloaddition | Lewis Acid-Catalyzed D-A Cyclopropane Cycloaddition |

| Dipole Precursor | 2-(Trimethylsilylmethyl)allyl acetate | Donor-Acceptor Cyclopropanes (e.g., 1,1-diesters) |

| Dipolarophile | Aldehydes (Aliphatic & Aromatic) | Aldehydes (Aromatic & Conjugated) |

| Catalyst System | Pd(OAc)2 / P(O-i-Pr)3 / Me3SnOAc | Sn(OTf)2 (5–10 mol%) |

| Reaction Conditions | Toluene or THF, 80 °C | CH2Cl2 , 0 °C to Room Temperature |

| Primary Product | 2-Substituted 4-methylenetetrahydrofurans | 2,5-cis-Disubstituted tetrahydrofurans |

| Typical Yields | 75% – 95% | 80% – 99% |

| Stereoselectivity | Moderate to High (Can be tuned via chiral ligands) | Exceptionally High cis-diastereoselectivity (>95:5 dr) |

| Key Advantage | Exocyclic double bond allows for downstream functionalization (e.g., ozonolysis, epoxidation) | Extremely mild conditions; excellent stereocontrol derived from the intimate ion pair |

Sources

Application Note: Asymmetric Synthesis of Chiral Tetrahydrofuran-3-Carbonitriles

Executive Summary & Strategic Importance

Chiral tetrahydrofuran-3-carbonitriles—specifically enantiomerically pure variants like (R)-Tetrahydrofuran-3-carbonitrile (CAS 1363378-15-7)—are indispensable heterocyclic building blocks in modern drug discovery[1]. They are prominently featured in the development of Toll-like receptor 7 (TLR7) agonists for chronic viral infections and APJ receptor agonists for cardiovascular diseases[2]. Achieving high enantiomeric excess (ee) during the construction of the tetrahydrofuran (THF) ring is critical. The stereocenter dictates the three-dimensional orientation of the pharmacophore, which directly impacts receptor binding affinity, downstream signaling, and the pharmacokinetic profile of the active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have designed this technical guide to address the primary failure modes in asymmetric synthesis: interfacial mass transfer limitations and background achiral deprotonation.

Mechanistic Rationale: Asymmetric Phase-Transfer Catalysis (PTC)

While racemic tetrahydrofuran-3-carbonitrile (CAS 14631-44-8) can be routinely synthesized via a standard liquid-liquid PTC addition-cyclization of 4-chlorobutyronitrile with non-enolizable aldehydes[1], the asymmetric variant requires precise control over the transition state[3].

Causality in Experimental Design: To achieve enantioselective synthesis, we employ a chiral C2-symmetric Maruoka-type phase-transfer catalyst in a biphasic liquid-liquid system (Toluene / 50% aqueous KOH). The choice of a highly concentrated aqueous base is deliberate: it minimizes the solubility of water in the organic phase, thereby suppressing the background (achiral) uncatalyzed reaction. The lipophilic chiral quaternary ammonium salt extracts the hydroxide ion into the organic layer, where it deprotonates 4-chlorobutyronitrile. The resulting enolate is tightly bound within the chiral cavity of the catalyst. This steric shielding directs the facial attack on the aldehyde (an enantioselective aldol-type addition) followed by a rapid intramolecular alkylation (displacement of the chloride leaving group) to close the THF ring.

Fig 1. Mechanistic workflow of the enantioselective phase-transfer catalyzed (PTC) synthesis.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the optimization phase, demonstrating the causality between agitation speed, catalyst architecture, and the resulting enantiomeric excess.

Table 1: Optimization of Asymmetric PTC Synthesis of Tetrahydrofuran-3-carbonitriles

| Entry | Catalyst System | Solvent | Base (aq) | Temp (°C) | Agitation (rpm) | Yield (%) | ee (%) |

| 1 | TBAB (Achiral Control) | Toluene | 50% KOH | 25 | 500 | 88 | 0 |

| 2 | Cinchonidinium Bromide | Toluene | 50% KOH | 0 | 1000 | 76 | 45 |

| 3 | Maruoka Catalyst (S,S) | Toluene | 50% KOH | 0 | 500 | 65 | 72 |

| 4 | Maruoka Catalyst (S,S) | Toluene | 50% KOH | 0 | 1000 | 85 | 94 |

| 5 | Maruoka Catalyst (S,S) | CPME | 30% NaOH | 0 | 1000 | 60 | 81 |

Note: Comparing Entry 3 and Entry 4 proves that high-shear mixing (≥1000 rpm) is mandatory. Poor mixing leads to mass-transfer limitations, allowing the uncatalyzed background reaction to erode the enantiomeric excess.

Experimental Protocol: Enantioselective Addition-Cyclization Cascade

Self-Validating System: This protocol integrates an In-Process Control (IPC) step to ensure the integrity of the chiral environment before downstream workup.

Step-by-Step Methodology:

-

Preparation of the Biphasic System: In a 500 mL jacketed reactor equipped with an overhead high-shear stirrer, charge 4-chlorobutyronitrile (1.0 equiv, 50 mmol) and the selected non-enolizable aldehyde (1.2 equiv, 60 mmol) in anhydrous toluene (250 mL, 0.2 M).

-

Catalyst Addition: Add the chiral (S,S)-Maruoka catalyst (5 mol%). Expert Insight: The bulky binaphthyl backbone of this catalyst strictly shields one face of the enolate, ensuring high stereofidelity during the C-C bond formation.

-

Thermal Equilibration: Cool the organic mixture to exactly 0 °C using a recirculating chiller.

-

Initiation via Base: Dropwise add 50% w/w aqueous KOH (3.0 equiv).

-

Critical Parameter: Maintain an agitation speed of ≥1000 rpm. High-shear mixing maximizes the interfacial surface area, preventing the background racemic pathways observed in poorly mixed systems.

-

-

In-Process Control (IPC): After 4 hours, halt stirring briefly to allow phase separation. Sample 0.5 mL of the organic layer for chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

-

Self-Validation: The reaction is deemed "on-track" only if the ee is ≥92%. If the ee is lower, it indicates catalyst degradation or insufficient mixing speed, prompting immediate corrective action (e.g., increasing rpm or aborting the batch to save downstream costs).

-

-

Quench and Workup: Once conversion reaches >98% (typically 8-10 hours), quench the reaction by adding 100 mL of cold distilled water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure chiral tetrahydrofuran-3-carbonitrile.

Biological Application: Integration into TLR7 Agonists

Once synthesized, chiral tetrahydrofuran-3-carbonitriles are frequently elaborated into nucleoside analogs. These compounds act as potent agonists for Toll-like receptor 7 (TLR7), a receptor predominantly expressed on plasmacytoid dendritic cells and B-cells[2]. Agonist-induced activation of TLR7 represents a highly validated approach for the treatment of chronic viral infections by triggering the robust transcription of Type I Interferons (IFN-α)[2].

Fig 2. Downstream TLR7 signaling pathway activated by THF-3-carbonitrile derived APIs.

References

- Benchchem. Tetrahydrofuran-3-carbonitrile | CAS 14631-44-8. Benchchem.

- El-Saghier, A. M. M., & Mohamed, S. K. (2013). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Semantic Scholar.

- F. Hoffmann-La Roche AG / Gilead Sciences. WO 2016/091698 A1: 3-substituted 5-amino-6h-thiazolo[4,5-d]pyrimidine-2,7-dione compounds for the treatment and prophylaxis of virus infection. Google Patents / Googleapis.

Sources

Application Note: Derivatization of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile for Structure-Activity Relationship (SAR) Studies

Introduction

In modern drug discovery, the exploration of chemical space around a core scaffold is paramount for identifying novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies provide the empirical foundation for this exploration. The 3-aryl-3-cyanotetrahydrofuran scaffold represents a privileged starting point for such investigations due to its three-dimensional character and the presence of two orthogonal chemical handles for diversification. This document provides a detailed guide for the derivatization of a key intermediate, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, outlining robust protocols for the independent modification of the nitrile and the aryl bromide moieties. The nitrile group, a versatile functional group in medicinal chemistry, can serve as a hydrogen bond acceptor or be transformed into various bioisosteres.[1][2][3] Similarly, the aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe interactions with target proteins.[4][5]

This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and lead optimization. The protocols herein are designed to be reproducible and are accompanied by mechanistic insights to aid in experimental design and troubleshooting.

Strategic Overview of Derivatization

The core molecule, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, offers two primary vectors for chemical modification. Our strategy involves the selective transformation of these functional groups to generate a diverse library of analogues for comprehensive SAR studies.

dot graph "SAR_Strategy" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile", fillcolor="#FBBC05"]; Nitrile_Mod [label="Nitrile Modifications", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Mod [label="Aryl Bromide Modifications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Amide [label="Primary Amide"]; Amine [label="Primary Amine"]; Tetrazole [label="Tetrazole"];

Suzuki [label="Suzuki Coupling\n(Aryl, Heteroaryl)"]; Buchwald [label="Buchwald-Hartwig\n(Amines, Amides)"]; Sonogashira [label="Sonogashira Coupling\n(Alkynes)"];

// Edges Start -> Nitrile_Mod [label="Vector 1"]; Start -> Aryl_Mod [label="Vector 2"];

Nitrile_Mod -> Amide; Nitrile_Mod -> Amine; Nitrile_Mod -> Tetrazole;

Aryl_Mod -> Suzuki; Aryl_Mod -> Buchwald; Aryl_Mod -> Sonogashira; } dot Caption: Overall strategy for derivatizing the core scaffold.

PART 1: Modification of the Nitrile Group

The tertiary nitrile of the core scaffold is sterically hindered, which necessitates carefully chosen reaction conditions. The following protocols detail its conversion into a primary amide, a primary amine, and a tetrazole, all of which are common functional groups in pharmaceuticals.

Protocol 1.1: Selective Hydrolysis of Tertiary Nitrile to Primary Amide

Scientific Rationale: Complete hydrolysis of nitriles to carboxylic acids is common under harsh acidic or basic conditions.[6] However, for SAR studies, the corresponding primary amide is often a desirable analogue, acting as a potent hydrogen bond donor and acceptor. To stop the reaction at the amide stage, milder conditions are required. The use of alkaline hydrogen peroxide or carefully controlled acidic conditions can achieve this selectivity.[7] The protocol below utilizes a well-established method that often provides good yields for sterically hindered nitriles.

Experimental Protocol:

-

To a solution of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 1.0 M aqueous sodium hydroxide (2.0 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.0 mL, ~20 mmol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-Bromophenyl)tetrahydrofuran-3-carboxamide.

| Reactant | Product | Key Reagents | Expected Yield |

| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 3-(4-Bromophenyl)tetrahydrofuran-3-carboxamide | H₂O₂, NaOH, EtOH | 60-80% |

Protocol 1.2: Reduction of Tertiary Nitrile to Primary Amine

Scientific Rationale: The conversion of a nitrile to a primary amine introduces a basic center and a potent hydrogen bond donor, significantly altering the physicochemical properties of the molecule. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[8][9][10][11] Catalytic hydrogenation is another viable method.[12][13] Given the potential for dehalogenation of the aryl bromide under some catalytic hydrogenation conditions, LiAlH₄ is often the preferred reagent for this specific substrate.

Experimental Protocol:

-